Trabedersen

Beschreibung

Eigenschaften

Key on ui mechanism of action |

AP 12009 is an antisense oligodeoxynucleotide that specifically inhibits TGF-beta2. TGF-beta overexpression is a hallmark of various malignant tumors. This is due to the pivotal role of TGF-beta as it regulates key mechanisms of tumor development, namely immunosuppression, metastasis, angiogenesis, and proliferation. |

|---|---|

Molekularformel |

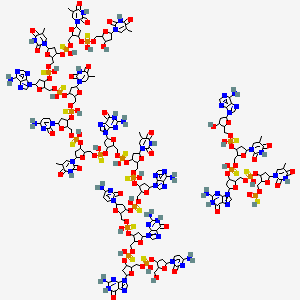

C177H226N60O94P17S17+ |

Molekulargewicht |

5770 g/mol |

IUPAC-Name |

1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione;[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxo-sulfanylphosphanium |

InChI |

InChI=1S/C137H175N46O73P13S13.C40H50N14O21P4S4/c1-54-27-173(132(198)164-117(54)186)91-13-60(185)75(231-91)34-217-257(204,270)247-64-17-95(174-28-55(2)118(187)165-133(174)199)234-78(64)37-222-262(209,275)249-66-19-97(176-30-57(4)120(189)167-135(176)201)236-80(66)39-223-267(214,280)253-70-23-101(180-50-151-106-111(142)147-48-149-113(106)180)240-84(70)43-227-263(210,276)250-67-20-98(177-31-58(5)121(190)168-136(177)202)235-79(67)38-221-259(206,272)245-62-15-93(171-11-8-89(139)156-130(171)196)232-76(62)35-219-261(208,274)248-65-18-96(175-29-56(3)119(188)166-134(175)200)238-82(65)41-225-268(215,281)255-73-26-104(183-53-154-109-116(183)160-128(145)163-125(109)194)242-86(73)45-228-264(211,277)251-68-21-99(178-32-59(6)122(191)169-137(178)203)237-81(68)40-224-266(213,279)252-69-22-100(179-49-150-105-110(141)146-47-148-112(105)179)239-83(69)42-226-260(207,273)246-63-16-94(172-12-9-90(140)157-131(172)197)233-77(63)36-220-265(212,278)254-72-25-103(182-52-153-108-115(182)159-127(144)162-124(108)193)243-87(72)46-229-269(216,282)256-71-24-102(181-51-152-107-114(181)158-126(143)161-123(107)192)241-85(71)44-218-258(205,271)244-61-14-92(230-74(61)33-184)170-10-7-88(138)155-129(170)195;1-16-7-51(39(59)49-35(16)56)27-4-19(23(70-27)9-65-76(61)80)73-78(63,82)68-12-25-21(6-29(72-25)54-15-46-31-34(54)47-38(42)48-37(31)58)75-79(64,83)67-11-24-20(5-28(71-24)52-8-17(2)36(57)50-40(52)60)74-77(62,81)66-10-22-18(55)3-26(69-22)53-14-45-30-32(41)43-13-44-33(30)53/h7-12,27-32,47-53,60-87,91-104,184-185H,13-26,33-46H2,1-6H3,(H,204,270)(H,205,271)(H,206,272)(H,207,273)(H,208,274)(H,209,275)(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H,215,281)(H,216,282)(H2,138,155,195)(H2,139,156,196)(H2,140,157,197)(H2,141,146,148)(H2,142,147,149)(H,164,186,198)(H,165,187,199)(H,166,188,200)(H,167,189,201)(H,168,190,202)(H,169,191,203)(H3,143,158,161,192)(H3,144,159,162,193)(H3,145,160,163,194);7-8,13-15,18-29,55H,3-6,9-12H2,1-2H3,(H10-,41,42,43,44,47,48,49,50,56,57,58,59,60,61,62,63,64,80,81,82,83)/p+1 |

InChI-Schlüssel |

HSWLVDBGZCETRH-UHFFFAOYSA-O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[P+](=O)S)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Trabedersen's Targeted Inhibition of the TGF-β2 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transforming growth factor-beta 2 (TGF-β2) is a pleiotropic cytokine that plays a pivotal role in tumor progression by promoting immunosuppression, metastasis, angiogenesis, and cell proliferation. In a multitude of aggressive cancers, including high-grade gliomas, pancreatic cancer, and malignant melanoma, the overexpression of TGF-β2 is a common hallmark and is often correlated with a poor prognosis. Trabedersen (AP 12009) is a synthetic antisense phosphorothioate oligodeoxynucleotide designed to specifically target and inhibit the biosynthesis of human TGF-β2. By binding to the mRNA of TGF-β2, this compound prevents its translation into protein, thereby reducing the levels of this potent immunosuppressive cytokine. This targeted approach aims to reverse the tumor's defense mechanisms and inhibit its growth and metastatic potential. This technical guide provides an in-depth overview of the TGF-β2 inhibition pathway by this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core mechanisms of action.

Mechanism of Action: The TGF-β2 Signaling Pathway and its Inhibition by this compound

The Transforming Growth Factor-β (TGF-β) signaling cascade is a crucial regulatory network in cellular processes. In the context of cancer, the aberrant overexpression of the TGF-β2 isoform creates an immunosuppressive tumor microenvironment, fostering tumor growth and metastasis.

The Canonical TGF-β2 Signaling Pathway:

-

Ligand Binding: The latent TGF-β2 is activated and binds to the TGF-β type II receptor (TβRII).

-

Receptor Complex Formation: This binding recruits and phosphorylates the TGF-β type I receptor (TβRI), forming an active receptor complex.

-

SMAD Phosphorylation: The activated TβRI kinase phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

-

SMAD Complex Formation: The phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4.

-

Nuclear Translocation and Gene Regulation: This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in immunosuppression, angiogenesis, and metastasis.

This compound's Intervention:

This compound is an antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of TGF-β2. Its mechanism of action is as follows:

-

mRNA Binding: this compound, being complementary to a specific sequence of the TGF-β2 mRNA, binds to it.

-

Translation Inhibition: This binding event prevents the ribosome from translating the mRNA into the TGF-β2 protein.

-

Reduction of TGF-β2 Levels: The consequence is a significant reduction in the synthesis and secretion of TGF-β2, leading to a decrease in its concentration within the tumor microenvironment.

-

Restoration of Immune Surveillance: By lowering TGF-β2 levels, this compound helps to reverse the immunosuppressive environment, allowing for the activation of cytotoxic T lymphocytes and natural killer cells to recognize and attack tumor cells.

Quantitative Data Summary

The efficacy and safety of this compound have been evaluated in several preclinical and clinical studies across different cancer types. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound

| Cancer Type | Model | Key Findings | Reference |

| Pancreatic Cancer | Human pancreatic cancer cell lines (Hup-T3, Hup-T4, PA-TU 8902) | Significantly reduced TGF-β2 secretion; Inhibited cell proliferation by up to 76% in a dose-dependent manner; Completely blocked cell migration. | |

| Pancreatic Cancer | Orthotopic mouse model of metastatic pancreatic cancer | Intraperitoneal treatment significantly reduced tumor growth, lymph node metastasis, and angiogenesis. | |

| Malignant Mesothelioma | In vitro and in vivo models | Reduced TGF-β2 mRNA levels and protein secretion; Specifically inhibited MM cell proliferation; Reduced tumor growth in vivo. | |

| Triple-Negative Breast Cancer | Humanized mouse model | Accelerated tumor growth inhibition; Downregulated peripheral Foxp3+ regulatory T cells; Elevated serum levels of human IFN-γ and reduced levels of human IL-10 and TGF-β2. |

Table 2: Clinical Efficacy of this compound in High-Grade Glioma (Phase IIb Study)

| Patient Group | Treatment Arm | 14-Month Tumor Control Rate | 2-Year Survival Rate | Median Overall Survival | Reference |

| Anaplastic Astrocytoma (AA) | 10 µM this compound | Significantly higher vs. chemotherapy (p=0.0032) | Trend for superiority vs. chemotherapy (p=0.10) |

The Role of Transforming Growth Factor-Beta 2 (TGF-β2) in Melanoma Progression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with a paradoxical role in cancer, acting as a tumor suppressor in early stages and a potent tumor promoter in advanced disease.[1] In melanoma, the TGF-β2 isoform has emerged as a critical driver of progression, correlating strongly with tumor invasion depth, metastatic potential, and poor patient prognosis.[2][3][4] This document provides a comprehensive technical overview of the molecular mechanisms by which TGF-β2 influences melanoma. It details the core signaling pathways, its multifaceted roles in metastasis, angiogenesis, and immune evasion, and presents key quantitative data and experimental protocols relevant to its study. This guide is intended to serve as a resource for researchers and clinicians working to understand and therapeutically target the TGF-β2 axis in melanoma.

The Dual Role of TGF-β2 in Melanoma

In normal melanocytes and early-stage melanoma, TGF-β signaling typically exerts a tumor-suppressive effect by inhibiting cell proliferation and inducing apoptosis.[1][5] This is achieved by upregulating cyclin-dependent kinase (CDK) inhibitors (e.g., p15, p21) and repressing pro-proliferative factors like c-MYC and ID family members.[1][5]

However, as melanoma progresses, tumor cells often develop resistance to these cytostatic effects.[6] Concurrently, melanoma cells increase their own production of TGF-β, particularly TGF-β2, which then acts in an autocrine and paracrine manner to promote malignancy.[5][6] This switch from a tumor suppressor to a promoter is a pivotal event in melanoma progression, where TGF-β2 begins to drive invasion, angiogenesis, immune suppression, and ultimately, metastasis.[5][7] High plasma levels of TGF-β2 are observed in patients with advanced-stage melanoma.[4][8]

References

- 1. The Dual Role of TGFβ in Human Cancer: From Tumor Suppression to Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of transforming growth factor-beta 2 in malignant melanoma correlates with the depth of tumor invasion. Implications for tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Insights into the Transforming Growth Factor-β Signaling Pathway in Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of TGF-β in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Progression of melanoma is suppressed by targeting all transforming growth factor-β isoforms with an Fc chimeric receptor - PMC [pmc.ncbi.nlm.nih.gov]

Trabedersen: A Technical Guide to a TGF-β2-Targeted Antisense Oligonucleotide for Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trabedersen (also known as AP 12009 and OT-101) is a synthetic, 18-mer phosphorothioate antisense oligodeoxynucleotide designed as a targeted therapeutic for various cancers.[1][2] It specifically inhibits the biosynthesis of Transforming Growth Factor-beta 2 (TGF-β2), a cytokine frequently overexpressed in advanced tumors such as high-grade glioma, pancreatic cancer, and malignant melanoma.[3][4] TGF-β2 plays a pivotal role in promoting carcinogenesis by fostering an immunosuppressive tumor microenvironment, stimulating metastasis, angiogenesis, and proliferation.[1][3] By binding to the mRNA of human TGF-β2, this compound prevents its translation into protein, thereby reducing TGF-β2 levels and counteracting its pro-tumoral effects.[1][5] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical efficacy, clinical trial outcomes, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound functions at the genetic level as an antisense oligonucleotide. It is engineered to be complementary to a specific sequence of the messenger RNA (mRNA) that codes for human TGF-β2.[1] This sequence-specific binding initiates the degradation of the target mRNA, effectively silencing the gene and preventing the synthesis of the TGF-β2 protein.[2]

The therapeutic rationale is based on the dual role of TGF-β in cancer. In normal cells and early-stage malignancies, TGF-β acts as a tumor suppressor by inhibiting cell cycle progression and inducing apoptosis.[6][7] However, in advanced cancers, tumor cells often become resistant to these cytostatic effects. Instead, the elevated levels of TGF-β2 promote tumor progression through several key mechanisms:[3][5]

-

Immunosuppression: TGF-β2 is a potent inhibitor of the host's anti-tumor immune response, suppressing the activity of natural killer (NK) cells and cytotoxic T lymphocytes.[8]

-

Metastasis and Invasion: It induces the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness.[1]

-

Angiogenesis: It stimulates the formation of new blood vessels to supply the growing tumor.[1]

-

Proliferation: It can directly stimulate the proliferation of cancer cells in later stages.[1]

By specifically reducing TGF-β2 production, this compound aims to reverse these effects, thereby inhibiting tumor growth, preventing metastasis, and restoring the body's ability to mount an effective anti-tumor immune response.[1][5]

The TGF-β2 Signaling Pathway

This compound's therapeutic effect is rooted in its ability to disrupt the TGF-β signaling cascade. The pathway is initiated when the active TGF-β2 ligand binds to its receptors on the cell surface.

Quantitative Preclinical and Clinical Data

This compound has been evaluated in both preclinical models and multiple clinical trials, demonstrating antitumor activity and a manageable safety profile.

Preclinical Efficacy Data

In vitro and in vivo studies have established the foundational efficacy of this compound.

| Parameter | Cell Line/Model | Result | Citation |

| TGF-β2 Secretion | Human Pancreatic Cancer Cell Lines | IC50 in the low micromolar (µM) range | [5] |

| Cell Proliferation | Human Pancreatic Cancer Cell Lines | Clear inhibition observed | [5] |

| Cell Migration | Human Pancreatic Cancer Cell Lines | Complete blockade of migration | [5] |

| Immunosuppression | Pancreatic cells + LAK cells | Reversed TGF-β2-mediated immunosuppression, increasing cytotoxicity | [5] |

| Tumor Growth | Orthotopic Pancreatic Cancer Mouse Model | Significant reduction in primary tumor growth | [5] |

| Metastasis | Orthotopic Pancreatic Cancer Mouse Model | Significant reduction in lymph node metastasis | [5] |

Clinical Trial Efficacy: High-Grade Glioma (Phase IIb - NCT00431561)

This randomized, active-controlled study compared intratumorally delivered this compound with standard chemotherapy in patients with recurrent/refractory anaplastic astrocytoma (AA) and glioblastoma multiforme (GBM).[9][10]

| Parameter (Anaplastic Astrocytoma Subgroup) | 10 µM this compound | Standard Chemotherapy | p-value | Citation |

| 14-Month Tumor Control Rate | 23% | 7% | 0.0032 | [9][11] |

| 2-Year Survival Rate | Trend for superiority | - | 0.10 | [9][11] |

| Median Overall Survival (months) | 39.1 | 21.7 | Not Sig. | [9][11] |

| Parameter (Glioblastoma Subgroup, ≤55 years, KPS >80%) | 10 µM this compound | Standard Chemotherapy | Result Description | Citation |

| 2 and 3-Year Survival | - | - | 3-fold survival benefit compared to chemotherapy | [9][11] |

Clinical Trial Efficacy: Pancreatic Cancer & Melanoma (Phase I/II - NCT00844064)

This dose-escalation study evaluated intravenous this compound in patients with advanced solid tumors.[4][6]

| Indication / Cohort | N | Treatment Details | Median Overall Survival (mOS) | 95% Confidence Interval | Citation |

| Pancreatic Cancer (2nd Line) | 9 | 140 mg/m²/day (4 days on, 10 days off) | 13.4 months | 2.2, 39.7 | [12] |

| Pancreatic Cancer (2nd Line) | 11 | ~167 mg/m²/day (4 days on, 10 days off) | 9.93 months | - | [3] |

| Malignant Melanoma (Last Cohort) | 14 | 140 mg/m²/day | 9.3 months | 6.5, 12.2 | [12] |

| Malignant Melanoma (All Patients) | 19 | Various doses | 11.4 months | 7.5, 13.9 | [13] |

Experimental Protocols & Methodologies

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

Quantification of TGF-β2 Protein Levels (ELISA)

An enzyme-linked immunosorbent assay (ELISA) is used to quantify TGF-β2 concentrations in biological samples like cell culture supernatants or patient plasma.[14]

Methodology:

-

Sample Preparation: Since TGF-β2 is often in a latent, inactive form, samples must be activated. This is typically achieved by acidification (e.g., adding 1N HCl for 15 minutes) followed by neutralization.[7]

-

Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for human TGF-β2.

-

Incubation: Activated samples, standards of known TGF-β2 concentration, and controls are added to the wells and incubated (e.g., 2 hours at room temperature) to allow the TGF-β2 to bind to the immobilized antibody.

-

Detection: After washing, a biotin-conjugated polyclonal antibody specific for TGF-β2 is added. Following another incubation and wash, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.[15]

-

Substrate Reaction: A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.[15]

-

Quantification: The reaction is stopped with an acid solution (e.g., 2N H₂SO₄), and the optical density is measured at 450 nm using a microplate reader. The concentration of TGF-β2 in the samples is determined by comparing their absorbance to the standard curve.

In Vitro Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Tumor cells (e.g., human pancreatic cancer lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[16]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a control oligonucleotide.

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[17]

-

Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®. This reagent measures ATP levels, which correlate with the number of metabolically active, viable cells.[18]

-

Data Analysis: Luminescence is read on a plate reader. The results are used to calculate the percentage of proliferation inhibition and to determine the IC50 value (the concentration of this compound that inhibits proliferation by 50%).

In Vitro Cell Migration Assay (Transwell/Boyden Chamber)

This assay evaluates the impact of this compound on the migratory capacity of cancer cells.[19]

Methodology:

-

Cell Preparation: Cancer cells are serum-starved for ~24 hours to increase their sensitivity to chemoattractants.[20]

-

Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed into a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS), while the upper chamber (the insert) receives the serum-starved cells suspended in serum-free medium, along with this compound or a control.[21]

-

Incubation: The plate is incubated (e.g., for 24 hours) to allow cells to migrate through the membrane toward the chemoattractant.

-

Cell Removal: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining & Quantification: Cells that have migrated to the underside of the membrane are fixed and stained (e.g., with crystal violet). The number of migrated cells is then quantified by counting under a microscope.[20]

In Vivo Orthotopic Pancreatic Cancer Xenograft Model

This protocol establishes a clinically relevant animal model to test the efficacy of this compound in vivo.[5]

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[5]

-

Tumor Implantation: A suspension of human pancreatic cancer cells is surgically injected directly into the pancreas of the anesthetized mouse.[22]

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via intraperitoneal injection) according to a defined dose and schedule.[5]

-

Monitoring: Tumor growth is monitored over time, often using non-invasive imaging techniques like high-resolution ultrasound.

-

Endpoint Analysis: At the end of the study, mice are euthanized. The primary tumor is excised and weighed. Lymph nodes and other organs are harvested to assess metastasis. Tissues can be further analyzed for biomarkers, such as TGF-β2 levels and markers of angiogenesis.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic strategy that directly addresses a key driver of malignancy in several aggressive cancers. By specifically inhibiting TGF-β2, it has demonstrated the ability to reduce tumor growth, block metastasis, and potentially restore anti-tumor immunity in both preclinical and clinical settings. The quantitative data from Phase I/II and IIb trials show encouraging survival benefits in patient subgroups with high-grade glioma, pancreatic cancer, and malignant melanoma.

Future development will likely focus on optimizing patient selection through biomarker identification (i.e., TGF-β2 expression levels), exploring combination therapies where this compound can act as an immune-priming agent to enhance the efficacy of checkpoint inhibitors or conventional chemotherapy, and confirming the promising results in larger, pivotal Phase III trials. The detailed methodologies provided herein serve as a technical foundation for researchers continuing to explore the potential of TGF-β2 inhibition as a cornerstone of modern cancer therapy.

References

- 1. oncotelic.com [oncotelic.com]

- 2. Antisense Oligonucleotides for Rapid Translation of Gene Therapy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Impact of targeting transforming growth factor β-2 with antisense OT-101 on the cytokine and chemokine profile in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study – ScienceOpen [scienceopen.com]

- 12. elkbiotech.com [elkbiotech.com]

- 13. bosterbio.com [bosterbio.com]

- 14. ELISA for quantification of transforming growth factor beta (TGF-β) in human serum or plasma. [protocols.io]

- 15. mybiosource.com [mybiosource.com]

- 16. Cell Proliferation Assay | Kyinno Bio [kyinno.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. olivelab.org [olivelab.org]

Trabedersen's Effect on the Tumor Microenvironment: A Technical Guide

Abstract

Trabedersen (also known as OT-101 and AP 12009) is a synthetic 18-mer phosphorothioate antisense oligodeoxynucleotide designed to specifically target and inhibit the translation of human transforming growth factor-beta 2 (TGF-β2) mRNA. Overexpressed in numerous aggressive cancers, including high-grade glioma and pancreatic cancer, TGF-β2 is a pivotal cytokine that orchestrates a profoundly protumorigenic and immunosuppressive tumor microenvironment (TME). It facilitates tumor progression by promoting angiogenesis, invasion, and metastasis while simultaneously suppressing anti-tumor immune responses. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted effects on the TME, and a summary of key preclinical and clinical data. Detailed experimental protocols and signaling pathway diagrams are included to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting TGF-β2.

The Role of TGF-β2 in the Tumor Microenvironment

The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (like cancer-associated fibroblasts or CAFs), endothelial cells, immune cells, and non-cellular components such as the extracellular matrix (ECM) and various signaling molecules. Within this intricate network, TGF-β plays a dual role. In the early stages of tumorigenesis, it can act as a tumor suppressor by inhibiting cell proliferation. However, in advanced cancers, its function switches to that of a potent tumor promoter.

TGF-β2, a key isoform, drives malignancy through several mechanisms:

-

Immunosuppression : It is a master regulator of immune evasion. TGF-β2 suppresses the function of virtually all major immune cell types, including CD8+ cytotoxic T lymphocytes, CD4+ helper T cells, and Natural Killer (NK) cells, thereby creating an immune-tolerant TME.

-

Angiogenesis : It stimulates the formation of new blood vessels, a process essential for tumor growth and sustenance. Elevated TGF-β levels in the TME are correlated with increased vascular density and a worse prognosis.

-

Metastasis and Invasion : TGF-β2 induces the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties, facilitating their spread to distant organs.

-

Extracellular Matrix (ECM) Remodeling : It promotes the deposition of ECM components and the differentiation of fibroblasts into myofibroblasts, contributing to a dense, fibrotic stroma that can act as a physical barrier to immune cells and therapeutics.

This compound: Mechanism of Action

This compound is a targeted therapy designed to counteract the protumorigenic effects of TGF-β2. As an antisense oligodeoxynucleotide, its sequence is complementary to the mRNA of the human TGF-β2 gene. Upon entering a cell, this compound binds to its target TGF-β2 mRNA, forming a duplex that is subsequently degraded by the enzyme RNase H. This prevents the mRNA from being translated into the TGF-β2 protein, leading to a specific and potent reduction in TGF-β2 production.

The TGF-β/SMAD Signaling Pathway

The canonical signaling pathway for TGF-β involves a series of phosphorylation events. This compound's action of depleting the TGF-β2 ligand preempts the initiation of this cascade.

This compound's Impact on TME Components and Processes

By reducing TGF-β2 levels, this compound fundamentally remodels the TME from a state that is pro-tumorigenic and immune-suppressive to one that is anti-tumorigenic and immune-permissive.

Reversal of Immunosuppression

The most critical effect of this compound is the restoration of anti-tumor immunity. Preclinical studies have shown that this compound reverses TGF-β2-mediated immunosuppression, leading to significantly increased cytotoxicity of immune effector cells against cancer cells.

In Vivo Antitumor Activity of Trabedersen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo antitumor activity of Trabedersen (AP 12009), a specific antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2). This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a synthetic 18-mer phosphorothioate oligodeoxynucleotide designed to be complementary to the messenger RNA (mRNA) of human TGF-β2.[1] By binding to the TGF-β2 mRNA, this compound inhibits its translation into protein, thereby reducing the levels of TGF-β2.[2] Overexpression of TGF-β2 is a hallmark of several aggressive cancers and is implicated in promoting tumor growth, metastasis, angiogenesis, and immunosuppression.[3][4] this compound's targeted action aims to reverse these effects and restore anti-tumor immune responses.[3][5]

Quantitative In Vivo Efficacy Data

The following tables summarize the quantitative data from key in vivo studies demonstrating the antitumor activity of this compound across different cancer types.

Table 1: this compound in High-Grade Glioma (Clinical Data)

| Parameter | This compound (10 µM) | Standard Chemotherapy | p-value |

| Median Overall Survival (Anaplastic Astrocytoma) | 39.1 months | 21.7 months | Not Significant |

| 2-Year Survival Rate (Anaplastic Astrocytoma) | Trend for superiority | - | p = 0.10 |

| 14-Month Tumor Control Rate (Anaplastic Astrocytoma) | Significant benefit | - | p = 0.0032 |

Data from a randomized, active-controlled phase IIb study in patients with recurrent or refractory high-grade glioma.[2]

Table 2: this compound in Pancreatic Cancer (Preclinical Data)

| Animal Model | Treatment Group | Outcome Measure | Result |

| Orthotopic Xenograft Mouse Model | This compound (i.p.) | Primary Tumor Growth | Significantly reduced |

| Lymph Node Metastasis | Significantly reduced | ||

| Angiogenesis | Significantly reduced |

Data from a study using an orthotopic xenograft mouse model of human metastatic pancreatic cancer.[6]

Table 3: this compound in Malignant Melanoma (Clinical Data)

| Patient Population | Treatment | Median Overall Survival |

| Advanced Malignant Melanoma (2nd to 4th-line therapy) | This compound (140 mg/m²/d) | 9.3 months (n=14) |

Data from a phase I/II clinical study in patients with advanced solid tumors.[1]

Detailed Experimental Protocols

Pancreatic Cancer Orthotopic Xenograft Mouse Model

This protocol describes the establishment of an orthotopic pancreatic cancer model to evaluate the efficacy of this compound.

-

Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Cell Preparation: On the day of injection, cancer cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^6 cells in 50 µL.

-

Surgical Procedure:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine).

-

Make a small incision in the left upper abdominal quadrant to expose the spleen and the tail of the pancreas.

-

Carefully inject the cell suspension into the pancreatic tail using a 27-gauge needle.

-

Suture the abdominal wall and skin.

-

-

This compound Administration:

-

Treatment is initiated once tumors are established (e.g., 7-14 days post-implantation).

-

This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule.

-

-

Efficacy Assessment:

-

Tumor growth is monitored using methods like bioluminescence imaging (for luciferase-expressing cells) or caliper measurements at regular intervals.

-

At the end of the study, mice are euthanized, and primary tumors, lymph nodes, and other organs are collected for histological analysis to assess tumor growth, metastasis, and angiogenesis.

-

Intracranial Glioma Xenograft Model

This protocol outlines the procedure for establishing an intracranial glioma model to assess this compound's efficacy.

-

Cell Culture: Human glioblastoma cells (e.g., U87MG) are cultured in appropriate media.

-

Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used.

-

Stereotactic Intracranial Injection:

-

Anesthetize the mouse and place it in a stereotactic frame.

-

Create a small burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., striatum).

-

Slowly inject a suspension of glioma cells (e.g., 5 x 10^5 cells in 5 µL of PBS) into the brain parenchyma using a Hamilton syringe.

-

-

This compound Administration:

-

Treatment can be administered via various routes, including intracerebral or intravascular administration. For targeted delivery, convection-enhanced delivery (CED) can be utilized to infuse this compound directly into the tumor.

-

-

Efficacy Assessment:

-

Tumor growth is monitored using non-invasive imaging techniques such as magnetic resonance imaging (MRI) or bioluminescence imaging.

-

Survival is a key endpoint, and the median survival time of treated versus control groups is compared.

-

Histological analysis of the brain is performed at the end of the study to confirm tumor presence and assess treatment effects.

-

Melanoma Metastasis Mouse Model

This protocol details the creation of a melanoma metastasis model to evaluate the impact of this compound.

-

Cell Culture: Human melanoma cells (e.g., A375) are maintained in appropriate culture conditions.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID mice) are used.

-

Induction of Metastasis:

-

Spontaneous Metastasis Model: Melanoma cells are injected subcutaneously into the flank of the mice. The primary tumor is allowed to grow and is then surgically resected. The subsequent development of metastases in distant organs (e.g., lungs, liver) is monitored.

-

Experimental Metastasis Model: Melanoma cells are injected directly into the bloodstream via the tail vein to simulate the metastatic spread.

-

-

This compound Administration:

-

This compound can be administered systemically (e.g., intravenously or intraperitoneally) at a predetermined dose and schedule, starting before or after the induction of metastasis.

-

-

Efficacy Assessment:

-

Metastatic burden in various organs is quantified at the end of the study. This can be done by counting visible metastatic nodules on the organ surface or through histological analysis of tissue sections.

-

Techniques like quantitative PCR for human-specific genes (e.g., Alu sequences) in organ homogenates can also be used to quantify metastatic load.

-

Survival studies are also conducted to assess the overall benefit of the treatment.

-

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway and this compound's Point of Intervention

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. In cancer, dysregulation of this pathway, particularly the overexpression of TGF-β2, contributes to tumor progression.

Caption: TGF-β2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for conducting in vivo studies to evaluate the antitumor activity of this compound.

Caption: General experimental workflow for in vivo studies of this compound.

References

- 1. Final results of a phase I/II study in patients with pancreatic cancer, malignant melanoma, and colorectal carcinoma with this compound. - ASCO [asco.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Growth Factor Signaling Pathways in Pancreatic Cancer: Towards Inhibiting Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. d-nb.info [d-nb.info]

An In-depth Technical Guide on the Initial Clinical Trial Results of Trabedersen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial results for Trabedersen, an antisense oligonucleotide designed to inhibit the expression of transforming growth factor-beta 2 (TGF-β2). The data presented herein is collated from early-phase clinical studies in various solid tumors, offering insights into the agent's safety, efficacy, and mechanism of action.

Core Mechanism of Action

This compound is a synthetic antisense oligodeoxynucleotide that specifically targets and binds to the messenger RNA (mRNA) of TGF-β2, a cytokine often overexpressed in advanced tumors.[1] This binding action leads to the degradation of the TGF-β2 mRNA, thereby inhibiting the synthesis of the TGF-β2 protein.[1] The subsequent reduction in TGF-β2 levels is intended to counteract its immunosuppressive effects within the tumor microenvironment and inhibit tumor growth, metastasis, and angiogenesis.[1][2][3]

Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of tumor progression in later stages.[4] this compound specifically targets the TGF-β2 isoform. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI).[4][5] This activated receptor complex phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), which then form a complex with SMAD4.[4] This SMAD complex translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[4][5]

Figure 1: this compound's Mechanism of Action within the TGF-β2 Signaling Pathway.

Phase I/II Clinical Trial in Advanced Solid Tumors

An open-label, multi-center, dose-escalation Phase I/II study evaluated the safety and efficacy of intravenously administered this compound in patients with advanced pancreatic cancer, malignant melanoma, and colorectal carcinoma.[1][2][6][7]

Experimental Protocol

-

Patient Population: A total of 61 patients were enrolled, including 37 with pancreatic cancer, 19 with malignant melanoma, and 5 with colorectal carcinoma, who had received 2nd to 4th-line therapy.[2][6][7]

-

Dosing and Administration: this compound was administered intravenously. Two treatment schedules were investigated:

-

Primary Objectives: The primary objectives were to determine the MTD and dose-limiting toxicities (DLTs).[1]

-

Secondary Objectives: Secondary objectives included assessing safety, tolerability, pharmacokinetics, and efficacy.[1]

Figure 2: Experimental Workflow for the Phase I/II Solid Tumor Trial.

Quantitative Data Summary

| Indication | Patient Subgroup | Number of Patients (n) | Median Overall Survival (mOS) in Months | 95% Confidence Interval (CI) |

| Pancreatic Cancer | All patients | 37 | 4.9 | 3.2, 7.1 |

| 2nd-line, 140 mg/m²/d | 9 | 13.4 | 2.2, 39.7 | |

| Malignant Melanoma | All patients | 19 | 11.4 | 7.5, 13.9 |

| Last cohort (140 mg/m²/day) | 14 | 9.3 | 6.5, 12.2 | |

| Colorectal Cancer | All patients | 5 | 3.0 | N/A |

Data sourced from ASCO presentations and related publications.[1][6]

Safety and Tolerability: this compound was generally safe and well-tolerated.[2][6] The most common adverse event was non-serious and transient thrombocytopenia.[2][6] Serious adverse events possibly related to the treatment were rare and included gastrointestinal hemorrhage and pyrexia.[1][6] The MTD for the "7 days on, 7 days off" schedule was established at 160 mg/m²/day.[1][6]

Phase IIb Clinical Trial in High-Grade Glioma

A randomized, open-label, active-controlled, dose-finding Phase IIb study was conducted to evaluate the efficacy and safety of this compound in patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma [AA] and glioblastoma multiforme [GBM]).[8][9]

Experimental Protocol

-

Patient Population: 145 patients with recurrent/refractory anaplastic astrocytoma or glioblastoma multiforme were randomized.[8][9]

-

Treatment Arms:

-

Administration: this compound was administered intratumorally via convection-enhanced delivery (CED).[8][10]

-

Primary Endpoint: The primary endpoint was the 6-month tumor control rate.[8]

-

Secondary Endpoints: Secondary endpoints included response at later timepoints, overall survival, and safety.[8][9]

Figure 3: Experimental Workflow for the Phase IIb High-Grade Glioma Trial.

Quantitative Data Summary

| Patient Subgroup | Endpoint | This compound 10 µM | This compound 80 µM | Standard Chemotherapy | p-value |

| Anaplastic Astrocytoma (AA) | 14-Month Tumor Control Rate | Significant Benefit | - | - | 0.0032 (vs. chemo) |

| 2-Year Survival Rate | Trend for Superiority | - | - | 0.10 (vs. chemo) | |

| Median Overall Survival (mOS) | 39.1 months | 35.2 months | 21.7 months | Not Significant | |

| Glioblastoma (GBM) | Response and Survival | Comparable | Comparable | Comparable | - |

| GBM (≤55 years, KPS >80%) | 2 and 3-Year Survival | 3-fold higher | - | - | N/A (Exploratory) |

Data sourced from a publication of the randomized controlled study.[8][9]

Safety and Tolerability: The frequency of drug-related adverse events was lower in the this compound arms compared to standard chemotherapy.[8][9]

-

This compound 10 µM: 27% of patients experienced related adverse events.[8][9]

-

This compound 80 µM: 43% of patients experienced related adverse events.[8][9]

-

Standard Chemotherapy: 64% of patients experienced related adverse events.[8][9]

Conclusion

The initial clinical trials of this compound have demonstrated a manageable safety profile and have shown encouraging signs of efficacy in heavily pre-treated patient populations with advanced solid tumors, particularly pancreatic cancer and high-grade glioma.[6][7][8] The data from these early-phase studies have provided a strong rationale for further clinical development. The distinct mechanism of action, targeting the immunosuppressive tumor microenvironment via TGF-β2 inhibition, positions this compound as a novel therapeutic strategy in oncology. Future research will likely focus on combination therapies and patient selection based on TGF-β2 expression levels.

References

- 1. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]

- 2. researchgate.net [researchgate.net]

- 3. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. asco.org [asco.org]

- 8. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

The Pharmacokinetics of Trabedersen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabedersen (also known as AP 12009) is a synthetic 18-mer phosphorothioate antisense oligodeoxynucleotide designed to specifically inhibit the expression of transforming growth factor-beta 2 (TGF-β2).[1][2] Overexpression of TGF-β2 is a hallmark of various aggressive cancers, where it plays a pivotal role in promoting tumor growth, metastasis, angiogenesis, and immunosuppression.[2][3] By binding to the mRNA of TGF-β2, this compound blocks its translation into protein, thereby reducing TGF-β2 levels and counteracting its pro-tumorigenic effects.[4] This document provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, summarizing data from key clinical studies, detailing experimental protocols, and visualizing its mechanism of action.

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been evaluated in clinical trials involving different patient populations and administration routes, primarily intravenous infusion for systemic cancers and intratumoral administration for brain tumors.

Intravenous Administration

A Phase I/II dose-escalation study (P001) investigated the pharmacokinetics of intravenously administered this compound in patients with advanced solid tumors, including pancreatic cancer, malignant melanoma, and colorectal cancer.[1][3]

Table 1: Summary of Intravenous this compound Pharmacokinetic Parameters

| Parameter | Value | Patient Population | Notes |

| Half-life (t½) | 1.12 to 2.08 hours[2] | Advanced solid tumors (pancreatic cancer, malignant melanoma, colorectal cancer) | Independent of dose.[2] |

| Clearance (CL) | 2.22 to 4.37 L/hm²[2] | Advanced solid tumors (pancreatic cancer, malignant melanoma, colorectal cancer) | Independent of dose.[2] |

| Area Under the Curve (AUC) | Median AUClast: 232 µgh/mL (range: 29.7-834 µg*h/mL)[1] | Advanced solid tumors (pancreatic cancer, malignant melanoma, colorectal cancer) | Pharmacokinetics are dose-proportional.[1] |

| Maximum Concentration (Cmax) | Not explicitly reported in reviewed literature. | - | - |

| Time to Maximum Concentration (Tmax) | Not explicitly reported in reviewed literature. | - | - |

The P001 study evaluated two treatment schedules: a 7-days-on/7-days-off schedule and a 4-days-on/10-days-off schedule, with escalating doses ranging from 40 to 330 mg/m²/day.[1][5] The maximum tolerated dose (MTD) for the 7-day schedule was established at 160 mg/m²/day.[3] Pharmacokinetic analyses demonstrated that the exposure to this compound was within the expected range across all doses, and the concentration-time course was best described by a two-compartment model.[1]

Intratumoral Administration

For the treatment of high-grade glioma, this compound has been administered directly into the tumor using convection-enhanced delivery (CED). This technique allows for bypassing the blood-brain barrier and achieving high local drug concentrations.

In a Phase IIb study (G004), patients with recurrent or refractory anaplastic astrocytoma and glioblastoma multiforme received intratumoral infusions of this compound at concentrations of 10 µM or 80 µM.[6]

Table 2: Dosing for Intratumoral Administration of this compound (G004 Study)

| Parameter | 10 µM Dose Group | 80 µM Dose Group |

| Concentration | 10 µM | 80 µM |

| Total Dose per Cycle | 2.48 mg | 19.81 mg |

| Infusion Schedule | 7 days of continuous infusion followed by 7 days of saline infusion | 7 days of continuous infusion followed by 7 days of saline infusion |

Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC within the tumor tissue or plasma following intratumoral administration are not available in the reviewed literature.

Experimental Protocols

Bioanalytical Method for Quantification in Plasma

A validated bioanalytical method has been developed for the quantification of this compound and its metabolites in human plasma, which is crucial for pharmacokinetic assessments.[7][8]

Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Plasma samples are first treated with a phenol-chloroform mixture to extract the oligonucleotide and its metabolites from the plasma matrix.[7]

-

Solid-Phase Extraction (SPE): The extract is then further purified using SPE to isolate the analytes of interest and remove interfering substances.[7]

-

-

Chromatographic Separation:

-

Detection and Quantification:

-

Tandem Mass Spectrometry (MS/MS): A tandem mass spectrometer is used for the selective and sensitive detection and quantification of this compound and its n-1 to n-5 metabolites.[1][8] This method allows for the independent quantification of the parent drug and its various metabolites in a single assay.[7]

-

Clinical Study Protocols

P001 Phase I/II Study (Intravenous Administration)

-

Study Design: Open-label, multi-center, dose-escalation study.[3][5]

-

Patient Population: 61 patients with advanced pancreatic adenocarcinoma, malignant melanoma, or colorectal cancer.[3]

-

Treatment Schedules:

-

Pharmacokinetic Sampling: Plasma samples were collected during the first two treatment cycles to determine the pharmacokinetic profile of this compound and its metabolites.[1]

G004 Phase IIb Study (Intratumoral Administration)

-

Study Design: Randomized, open-label, active-controlled study.

-

Patient Population: 145 patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma or glioblastoma multiforme).

-

Treatment: Intratumoral administration of this compound (10 µM or 80 µM) via convection-enhanced delivery (CED).

-

Pharmacokinetic Assessment: While a primary objective, specific pharmacokinetic data from this study are not publicly available.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by targeting the TGF-β2 signaling pathway, a key regulator of cancer progression.

Caption: TGF-β2 signaling pathway and the mechanism of action of this compound.

This compound is an antisense oligonucleotide that binds to the messenger RNA (mRNA) of TGF-β2. This binding event prevents the ribosome from translating the mRNA into the TGF-β2 protein. The resulting decrease in TGF-β2 levels disrupts the downstream signaling cascade that would otherwise promote tumor growth, invasion, and immunosuppression.

Caption: Experimental workflow for the bioanalysis of this compound in plasma.

Conclusion

This compound demonstrates a pharmacokinetic profile characterized by rapid clearance and a short half-life following intravenous administration. The exposure to the drug is proportional to the administered dose. For high-grade gliomas, intratumoral delivery via CED offers a promising approach to circumvent the blood-brain barrier and deliver high concentrations of the drug directly to the tumor site, although the specific pharmacokinetic parameters of this route are not yet well-defined in publicly available literature. The mechanism of action, involving the specific inhibition of TGF-β2 mRNA translation, is well-understood and provides a strong rationale for its use in cancers characterized by TGF-β2 overexpression. Further research, particularly on the intratumoral pharmacokinetics and the relationship between drug exposure and clinical outcomes, will be crucial for optimizing the therapeutic use of this compound.

References

- 1. oncotelic.com [oncotelic.com]

- 2. researchgate.net [researchgate.net]

- 3. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. oncotelic.com [oncotelic.com]

- 6. Convection-enhanced delivery of immunomodulatory therapy for high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Observations from a decade of oligonucleotide bioanalysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trabedersen in in vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trabedersen (also known as AP 12009) is a phosphorothioate antisense oligodeoxynucleotide designed to specifically target and inhibit the expression of Transforming Growth Factor-beta 2 (TGF-β2).[1][2][3] TGF-β2 is a cytokine that is often overexpressed in various malignancies, including glioblastoma and pancreatic cancer, where it plays a crucial role in promoting tumor growth, metastasis, angiogenesis, and immunosuppression.[1][4][5] By binding to the mRNA of TGF-β2, this compound prevents its translation into protein, thereby reducing the levels of this key cytokine in the tumor microenvironment.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines.

Mechanism of Action

This compound is a synthetic 18-mer phosphorothioate oligodeoxynucleotide. Its sequence is complementary to the messenger RNA (mRNA) of human TGF-β2. This antisense mechanism allows this compound to specifically bind to TGF-β2 mRNA, leading to its degradation and a subsequent reduction in the synthesis of TGF-β2 protein. This targeted downregulation of TGF-β2 can, in turn, inhibit tumor cell proliferation, migration, and reverse TGF-β2-mediated immunosuppression.[1]

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: Effect of this compound on TGF-β2 Secretion

| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Result | Reference |

| Human Pancreatic Cancer Cell Lines | Pancreatic Cancer | Low µM range | Not Specified | IC50 for TGF-β2 secretion | [1] |

| Human Glioblastoma Cells | Glioblastoma | 10 µM | Not Specified | Stronger inhibition of TGF-β2 secretion compared to 80 µM | [4] |

Table 2: Anti-proliferative and Anti-migratory Effects of this compound

| Cell Line | Cancer Type | Assay | This compound Concentration | Result | Reference |

| Human Pancreatic Cancer Cell Lines | Pancreatic Cancer | Proliferation | Not Specified | Clear inhibition of cell proliferation | [1] |

| Human Pancreatic Cancer Cell Lines | Pancreatic Cancer | Migration | Not Specified | Complete blockage of cell migration | [1] |

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the in vitro assessment of this compound.

Protocol 1: General Cell Culture and this compound Treatment

This protocol provides a general guideline for culturing pancreatic and glioblastoma cell lines and treating them with this compound.

Materials:

-

Human pancreatic cancer cell line (e.g., Hup-T3) or human glioblastoma cell line (e.g., T98G)

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (AP 12009)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other consumables

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture:

-

Culture cells in T-75 flasks with the appropriate medium.

-

Passage the cells upon reaching 80-90% confluency. For T98G cells, a subcultivation ratio of 1:3 to 1:10 is recommended.[6]

-

-

Cell Seeding for Experiments:

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density suitable for the specific assay.

-

Allow the cells to adhere and grow for 24 hours.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in sterile, nuclease-free water.

-

On the day of treatment, dilute the this compound stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM, 80 µM) in fresh cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

Include a vehicle control (medium without this compound).

-

Incubate the cells for the desired duration as specified in the individual assay protocols (e.g., 48-72 hours for proliferation and migration assays).

-

Protocol 2: Quantification of TGF-β2 Secretion by ELISA

Materials:

-

Conditioned medium from this compound-treated and control cells

-

Human TGF-β2 ELISA kit

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant (conditioned medium) from cells treated with this compound and from control wells at the end of the incubation period.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the TGF-β2 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow TGF-β2 to bind.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate solution and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of TGF-β2 in each sample based on the standard curve.

Protocol 3: Cell Proliferation Assay (BrdU Incorporation)

Materials:

-

Cells cultured in 96-well plates

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for 48-72 hours.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling solution and fix/denature the cells according to the assay kit protocol.

-

Add the anti-BrdU primary antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Incubate and wash the wells.

-

Add TMB substrate and incubate until color development is sufficient.

-

Add the stop solution and measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cell proliferation inhibition relative to the untreated control.

Protocol 4: Cell Migration Assay (Transwell/Boyden Chamber)

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Pre-treat cells with this compound for 24-48 hours.

-

Harvest the cells and resuspend them in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the pre-treated cells in the upper chamber of the inserts.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percentage of migration inhibition compared to the untreated control.

Figure 2: General experimental workflow.

TGF-β2 Signaling Pathway

This compound's mechanism of action is situated at the beginning of the TGF-β2 signaling cascade. By preventing the synthesis of the TGF-β2 ligand, it effectively blocks the downstream signaling events that contribute to tumorigenesis. The canonical TGF-β signaling pathway involves the binding of the TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), which then complex with a common-mediator Smad (Co-Smad) and translocate to the nucleus to regulate target gene expression.

Figure 3: TGF-β2 signaling pathway and the point of intervention for this compound.

References

- 1. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound to target transforming growth factor-β: when the journey is not the reward, in reference to Bogdahn et al. (Neuro-Oncology 2011;13:132–142) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bcrj.org.br [bcrj.org.br]

Application Notes and Protocols for Trabedersen in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trabedersen, an antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2), in preclinical mouse xenograft models. The following sections detail established dosages, experimental protocols, and the underlying signaling pathway.

Introduction

This compound (also known as AP 12009) is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the expression of TGF-β2.[1][2] Overexpression of TGF-β2 is a hallmark of several malignant tumors and is implicated in key processes of cancer progression, including immunosuppression, metastasis, angiogenesis, and proliferation.[1] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound, making it a compound of interest for cancer therapy research.[3][4]

Data Presentation: this compound Dosage in Mouse Xenograft Models

The following table summarizes the reported dosages of this compound used in various mouse xenograft models. Intraperitoneal (i.p.) administration is the commonly documented route for systemic delivery in these preclinical studies.

| Cancer Type | Mouse Strain | Cell Line | Administration Route | Dosage Regimen | Reported Outcome |

| Melanoma | BALB/c nu/nu | C8161 (human TGF-β2 expressing) | Intraperitoneal (i.p.) | - 50 mg/kg (initial dose) followed by 16 mg/kg (thrice weekly)- 16 mg/kg (thrice weekly)- 4 mg/kg (thrice weekly)- 1 mg/kg (thrice weekly)- 0.25 mg/kg (thrice weekly) | Significant reduction in tumor weight at 50/16 mg/kg. Dose-dependent response observed for tumor weight and growth at 1, 4, and 16 mg/kg. Significant inhibition of lung metastasis. |

| Pancreatic Cancer | Athymic nude mice (BALB/c nu/nu) | Not specified in abstract | Intraperitoneal (i.p.) | 50 mg/kg (initial loading dose) followed by 16 mg/kg (thrice weekly) | Significantly reduced tumor growth, lymph node metastasis, and angiogenesis.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in mouse xenograft models, based on established protocols.

Protocol 1: Orthotopic Melanoma Xenograft Model

This protocol is adapted from studies evaluating the anti-tumorigenic and anti-metastatic effects of this compound.

1. Cell Culture and Preparation:

- Culture the human TGF-β2 expressing melanoma cell line C8161 in appropriate media and conditions.

- Harvest cells during the exponential growth phase.

- Wash cells with sterile phosphate-buffered saline (PBS).

- Resuspend cells in sterile PBS or an appropriate vehicle at a concentration of 0.5 x 10^6 cells per injection volume.

2. Animal Handling and Tumor Implantation:

- Use immunodeficient mice, such as BALB/c nu/nu, aged 4-6 weeks.

- Acclimatize mice for at least one week before the experiment.

- Anesthetize the mouse using an approved method.

- Inject 0.5 x 10^6 C8161 cells intradermally into the flank of each mouse.

3. This compound Administration:

- Prepare this compound solution in a sterile, pyrogen-free vehicle (e.g., saline).

- Begin treatment 2 days after tumor cell implantation.

- Administer this compound via intraperitoneal (i.p.) injection thrice weekly.

- For a loading dose regimen, administer an initial dose of 50 mg/kg, followed by subsequent doses of 16 mg/kg.

- For single-dose regimens, administer the selected dose (e.g., 0.25, 1, 4, or 16 mg/kg) thrice weekly.

- A control group should receive vehicle injections following the same schedule.

4. Monitoring and Endpoint:

- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.

- Monitor animal health and body weight throughout the study.

- Continue treatment until the first tumor in any group reaches a predetermined endpoint (e.g., 2000 mm³), typically around 32-35 days after inoculation.

- At the end of the study, euthanize the mice and collect primary tumors and organs (e.g., lungs, liver) for further analysis (e.g., weight, histology, metastasis assessment).

Protocol 2: General Intraperitoneal (i.p.) Injection in Mice

This is a general guideline for performing intraperitoneal injections in mice.

1. Preparation:

- Warm the substance to be injected to room or body temperature to minimize animal discomfort.[5]

- Use a new sterile syringe and needle (25-30 gauge) for each animal.[5][6]

- Disinfect the injection site with 70% alcohol.[6]

2. Restraint:

- Properly restrain the mouse to ensure safety for both the animal and the handler.[5] The "three-fingers" restraint method is recommended.[5]

3. Injection:

- Position the mouse with its head tilted slightly downward.

- The target for injection is the lower right quadrant of the abdomen to avoid injuring major organs.[5]

- Insert the needle with the bevel up at a 30-45° angle.[5]

- Gently pull back the plunger to ensure no fluid is aspirated (to confirm the needle is not in a blood vessel or organ).

- Administer the substance and withdraw the needle.

4. Post-injection Monitoring:

- Return the animal to its cage and observe for any immediate complications.[5]

Visualizations

TGF-β Signaling Pathway and this compound's Mechanism of Action

This compound is an antisense oligonucleotide that specifically targets and binds to the mRNA of TGF-β2, leading to the degradation of the mRNA and subsequent inhibition of TGF-β2 protein synthesis. This prevents the downstream signaling cascade that promotes tumor growth, metastasis, and immunosuppression.

Caption: TGF-β2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound in a Mouse Xenograft Model

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Caption: Experimental workflow for this compound mouse xenograft studies.

References

- 1. The antisense oligonucleotide this compound (AP 12009) for the targeted inhibition of TGF-β2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. uac.arizona.edu [uac.arizona.edu]

- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

Application Notes and Protocols for Convection-Enhanced Delivery of Trabedersen in Brain Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabedersen (AP 12009) is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2).[1][2][3] In many malignant brain tumors, particularly high-grade gliomas like glioblastoma multiforme (GBM) and anaplastic astrocytoma (AA), TGF-β2 is overexpressed and contributes to tumor progression by promoting immunosuppression, invasion, and metastasis.[3][4][5] this compound acts by binding to the mRNA of TGF-β2, preventing its translation into a functional protein, thereby counteracting its pro-tumorigenic effects.[3]

Convection-enhanced delivery (CED) is a neurosurgical technique for bypassing the blood-brain barrier (BBB) to deliver therapeutic agents directly to the brain parenchyma.[6][7] This method utilizes a positive pressure gradient to infuse drugs through a catheter, allowing for the distribution of large molecules over a significant volume of the brain with minimal systemic toxicity.[6][8] This document provides detailed application notes and protocols for the use of this compound via CED in the context of brain tumor research and clinical investigation.

Mechanism of Action of this compound

This compound is a targeted therapy that silences the gene for TGF-β2.[2] The overexpression of TGF-β2 in high-grade gliomas is associated with a poor prognosis.[4][9] By inhibiting TGF-β2, this compound aims to:

-

Reverse Immunosuppression: TGF-β2 is a potent immunosuppressor. Its inhibition can enhance the host's anti-tumor immune response.[2][4]

-

Inhibit Tumor Growth and Invasion: TGF-β2 promotes tumor cell proliferation and invasion into surrounding healthy brain tissue.[3][4]

-

Reduce Angiogenesis and Metastasis: TGF-β2 is involved in the formation of new blood vessels that supply the tumor and in the spread of cancer cells.[5][10]

Preclinical studies have demonstrated that this compound effectively reduces the secretion of TGF-β2 in cultured tumor cells and exhibits anti-tumor activity.[1][11]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating the CED of this compound in patients with high-grade gliomas.

Table 1: Phase IIb Study of this compound in Recurrent or Refractory High-Grade Glioma (Anaplastic Astrocytoma and Glioblastoma)[4][5][12][13]

| Endpoint | 10 µM this compound | 80 µM this compound | Standard Chemotherapy (TMZ or PCV) |

| Tumor Control Rate at 6 Months (Entire Population) | 33% | 20% | 27% |

| Tumor Control Rate at 14 Months (Anaplastic Astrocytoma Subgroup) | 58% (p=0.0032 vs. chemo) | Not Reported | 0% |

| 2-Year Survival Rate (Entire Population) | 39% | Not Reported | 22% |

| Median Overall Survival (Anaplastic Astrocytoma Subgroup) | 39.1 months | 35.2 months | 21.7 months |

| Median Overall Survival (Glioblastoma Subgroup) | Comparable across all arms | Comparable across all arms | Comparable across all arms |

| Adverse Events (Possibly Drug-Related) | 27% | 43% | 64% |

Note: The study did not show a significant benefit in the primary endpoint of tumor control rate at 6 months for the entire population. However, subgroup analyses suggested potential benefits for specific patient populations.[4][12]

Table 2: Exploratory Analysis in Glioblastoma Patients (≤55 years, Karnofsky Performance Status >80%)[4][13][15]

| Endpoint | 10 µM this compound | Standard Chemotherapy |

| 2-Year Survival Rate | 40% | 13% |

| 3-Year Survival Rate | 3-fold higher vs. chemo | Baseline |

Experimental Protocols

Protocol 1: General Convection-Enhanced Delivery (CED) Procedure

This protocol outlines the general steps for CED, which can be adapted for this compound delivery. Specific parameters will vary based on the tumor size, location, and the specific clinical or preclinical model.

1. Pre-Operative Planning:

- Utilize MRI-based neuronavigation software to plan the optimal catheter trajectory and placement.[13] The goal is to position the catheter tip within the solid, contrast-enhancing portion of the tumor.[4]

2. Catheter Implantation:

- A small burr hole is created in the skull under sterile conditions.

- Using stereotactic guidance, one or more small-diameter catheters are inserted into the brain and advanced to the target location.[6][7] The number of catheters depends on the tumor volume.[14]

3. Infusion System Setup:

- The indwelling catheter is connected to an external or implantable pump.[6] The use of a portable pump allows for outpatient treatment.[5]

4. Infusion Parameters:

- Infusion Rate: Typically ranges from 0.5 to 10 µL/min.[8] A systematic review of preclinical studies reported flow rates in rats ranging from 1 to 120 μl/h.[15] In a clinical trial with topotecan, the flow rate was 200 µL/h.[16]

- Infusion Volume: The total volume is determined by the desired volume of distribution.

- Duration: Infusions can be continuous over several days.[15] For example, a clinical trial of topotecan involved a 100-hour infusion.[16]

5. Monitoring Drug Distribution:

- Co-infusion with a contrast agent visible on MRI (e.g., gadolinium) can be used to monitor the real-time distribution of the infusate.[7]

Protocol 2: Specific Parameters for this compound CED in Clinical Trials

The following parameters were used in a Phase IIb clinical trial of this compound.[4][17]

-

Drug Concentration: 10 µM or 80 µM this compound.

-

Catheter Placement: A single catheter was placed into the solid, contrast-enhancing area of the largest tumor lesion.

-

Infusion Rate: 4 µl/min.

-

Duration of Infusion: 7 days.

-

Delivery System: The drug delivery system was implanted 2 days before the start of the infusion.

Visualizations

TGF-β2 Signaling Pathway and this compound Inhibition

Caption: TGF-β2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for CED of this compound

Caption: Experimental workflow for convection-enhanced delivery of this compound.

References